molecular formula C10H16N2 B1593582 N1,N1-Diethylbenzene-1,3-diamine CAS No. 26513-20-2

N1,N1-Diethylbenzene-1,3-diamine

Cat. No. B1593582
CAS RN: 26513-20-2
M. Wt: 164.25 g/mol
InChI Key: KFSNHOUZAIGMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1,N1-Diethylbenzene-1,3-diamine” is a chemical compound with the molecular formula C10H16N2 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 1,3-diamines, such as “this compound”, is a significant area in synthetic organic chemistry. These compounds serve as important motifs in natural products and building blocks in synthetic organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with two amine groups attached at the 1 and 3 positions . The amine groups are further substituted with ethyl groups .

Scientific Research Applications

Anticancer Applications

  • N1, N11-Diethylnorspermine, a derivative of N1,N1-Diethylbenzene-1,3-diamine, shows potential as a new anticancer drug. A study by Hicks and Huang (1997) synthesized this compound with carbon-14, creating a symmetrical diamide which was reduced and deprotected to produce the tetrahydrobromide salt of the drug (Hicks & Huang, 1997).

Anti-Inflammatory Properties

  • N1-Benzyl-4-methylbenzene-1,2-diamine, another derivative, inhibits nitric oxide production in macrophages and shows potential in treating NO-associated inflammatory diseases. This compound down-regulates inducible nitric oxide synthase (iNOS) expression at the transcription level and inhibits nuclear translocation of nuclear factor-kappaB (NF-kappaB) (Shin et al., 2005).

Material Science and Polymer Chemistry

  • Derivatives of this compound are used in synthesizing redox-active polyimides with potential as hole transporting materials in organic light emitting diodes (OLEDs). For instance, a study by Iqbal et al. (2016) synthesized novel redox-active polyimides bearing unsymmetrical and noncoplanar carbazole units from a novel diamine monomer (Iqbal et al., 2016).
  • Additionally, N1,N4-didodecyl-N1,N4-diphenylbenzene-1,4-diamine-based polysquaraines were synthesized and tested in OLED devices, showing promise for white emission applications (Garbay et al., 2018).

Spectroscopy and Molecular Analysis

  • The compound and its variants have been studied using techniques like supersonic molecular jet spectroscopy, offering insights into the conformational behaviors of the ethyl groups in diethylbenzenes (Breen et al., 1987).
  • Nuclear magnetic resonance spectroscopy has also been used to analyze related alkylene-substituted diethylamines, providing detailed insights into the chemical structure and properties (Freifelder et al., 1967).

Miscellaneous Applications

  • A novel electrochromic polymer containing derivatives of this compound demonstrated various color changes under different potentials, showing potential in electrochromic applications (Ouyang et al., 2011).
  • In corrosion science, Schiff base derivatives of this compound have been studied for their efficiency as corrosion inhibitors in acidic environments (Nor Hashim et al., 2012).

properties

IUPAC Name

3-N,3-N-diethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-12(4-2)10-7-5-6-9(11)8-10/h5-8H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSNHOUZAIGMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303576
Record name N1,N1-Diethylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26513-20-2
Record name 26513-20-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N1,N1-Diethylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1,N1-Diethylbenzene-1,3-diamine
Reactant of Route 2
N1,N1-Diethylbenzene-1,3-diamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N1,N1-Diethylbenzene-1,3-diamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N1,N1-Diethylbenzene-1,3-diamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N1,N1-Diethylbenzene-1,3-diamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N1,N1-Diethylbenzene-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.